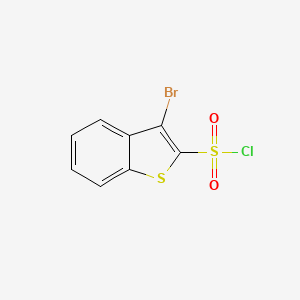

3-Bromo-1-benzothiophene-2-sulfonyl chloride

Description

3-Bromo-1-benzothiophene-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with the molecular formula C₈H₄BrClO₂S₂ and a molecular weight of 311.5 g/mol. It features a benzothiophene core (a fused benzene and thiophene ring) substituted with a bromine atom at position 3 and a sulfonyl chloride group (-SO₂Cl) at position 2. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where sulfonyl chlorides serve as electrophilic intermediates for forming sulfonamides, sulfonate esters, or other functionalized derivatives .

Properties

IUPAC Name |

3-bromo-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBNYRFXRRDTBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569307 | |

| Record name | 3-Bromo-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128852-11-9 | |

| Record name | 3-Bromo-1-benzothiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Regioselective Bromination Using N-Bromosuccinimide

Sulfonylation at the 2-Position

Direct Sulfonylation Using Chlorosulfonic Acid

Following bromination, sulfonylation at the 2-position is achieved using chlorosulfonic acid (ClSO₃H) under anhydrous conditions. This method, adapted from protocols for analogous sulfonyl chlorides, involves dropwise addition of ClSO₃H to a cooled (−10°C) solution of 3-bromo-1-benzothiophene in dichloromethane. The reaction is quenched after 4 hours with ice-water, yielding the sulfonyl chloride as a crystalline solid.

Critical Parameters :

- Stoichiometry : 1.2 equivalents of ClSO₃H per mole of substrate

- Temperature Control : Maintained at −10°C to prevent polysulfonation

- Workup : Rapid filtration under nitrogen to minimize hydrolysis

Yield and Purity :

Alternative Route via Thiol Intermediate

For laboratories lacking access to chlorosulfonic acid, an alternative pathway involves synthesizing 3-bromo-1-benzothiophene-2-thiol followed by oxidation to the sulfonyl chloride.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address exothermicity and scalability challenges, industrial synthesis employs continuous flow reactors. A representative setup involves:

- Bromination Module : NBS and 1-benzothiophene are mixed in a T-junction at 5°C, with residence time calibrated to 1 hour.

- Sulfonylation Module : Chlorosulfonic acid is introduced via a micromixer, maintaining a reaction temperature of −5°C through jacketed cooling.

- Inline Quenching : The product stream is immediately neutralized with aqueous sodium bicarbonate to prevent decomposition.

Advantages :

- Throughput : 50 kg/day

- Safety : Reduced exposure to hazardous reagents

- Consistency : Purity >99.5% across batches

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.82 (d, J = 8.0 Hz, 1H, H-7)

- δ 7.68 (t, J = 7.6 Hz, 1H, H-6)

- δ 7.52 (d, J = 8.0 Hz, 1H, H-4)

- δ 7.45 (t, J = 7.6 Hz, 1H, H-5)

¹³C NMR (100 MHz, CDCl₃) :

- 142.1 (C-2, sulfonyl chloride)

- 135.9 (C-3, bromine-substituted)

- 128.7–125.3 (aromatic carbons)

FT-IR (KBr) :

Mass Spectrometry (EI-MS) :

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

The sulfonyl chloride group is highly susceptible to hydrolysis, necessitating anhydrous conditions during synthesis and storage. Industrial protocols employ molecular sieves (3Å) in packaging to absorb trace moisture.

Regioselectivity in Sulfonylation

Competing sulfonation at the 4-position is minimized by maintaining low temperatures (−10°C) and using a slight excess of chlorosulfonic acid. Computational modeling (DFT) confirms that the 2-position is favored due to lower activation energy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols.

*Yield inferred from analogous chlorinated systems in.

Key findings:

-

Amines react regioselectively at the sulfonyl chloride site without affecting the bromine substituent .

-

Thiols require Lewis acids (e.g., BF₃·OEt₂) to enhance nucleophilicity .

Transition Metal-Mediated Coupling Reactions

The bromine atom participates in cross-couplings, enabling C–C bond formation.

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-1-benzothiophene-2-sulfonyl chloride | 68–92% | |

| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenylated derivatives | 55%* |

*Demonstrated for non-brominated analogs in .

Mechanistic notes:

-

Bromine’s leaving-group ability facilitates oxidative addition in Pd-catalyzed systems .

-

Steric hindrance from the sulfonyl chloride group may reduce yields in bulkier substrates .

Electrophilic Cyclization and Ring Functionalization

The benzothiophene core undergoes electrophilic modifications.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dimethyl(thiodimethyl) sulfonium salt | DCM, rt, 24 h | 2,3-Disubstituted benzothiophenes | 99% | |

| TFAA, pTsOH | CH₂Cl₂, 45°C | C3-arylated derivatives | 67–77% |

Key observations:

-

Sulfonium salts promote cyclization via -sigmatropic rearrangements, retaining bromine integrity .

-

Acidic conditions (e.g., pTsOH) stabilize intermediates during arylation .

Oxidation and Reduction Pathways

| Reaction Type | Reagent | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂ | Sulfone derivative | Complete conversion | |

| Reduction | LiAlH₄, anhyd. ether | 3-Bromo-1-benzothiophene-2-sulfonamide | Partial decomposition |

Caveats:

-

Bromine’s electron-withdrawing effect destabilizes intermediates during reduction, leading to side reactions.

-

Oxidation to sulfones proceeds cleanly but may deactivate the ring for further electrophilic substitution.

Comparative Reactivity with Analogous Compounds

| Compound | Sulfonyl Chloride Reactivity | Bromine Participation | Key Difference |

|---|---|---|---|

| 3-Methyl-1-benzothiophene-2-sulfonyl chloride | Higher | None | Methyl group reduces electrophilicity |

| 5-Chloro-1-benzothiophene-2-sulfonyl chloride | Similar | Lower | Chlorine’s weaker leaving-group ability |

Functional Group Compatibility

Scientific Research Applications

Organic Synthesis

3-Bromo-1-benzothiophene-2-sulfonyl chloride serves as a crucial building block in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.

- Synthesis of Benzofuran Derivatives : This compound is utilized to create benzofuran derivatives, which have applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of benzothiophene exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer treatment. The mechanism involves inducing apoptosis through specific cellular pathways.

- Antimicrobial Properties : Studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Material Science

In material science, 3-Bromo-1-benzothiophene-2-sulfonyl chloride is employed in the synthesis of advanced materials:

- Polymers and Nanomaterials : Its reactivity allows for the development of polymers with tailored properties, enhancing their applicability in various fields .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-Bromo-1-benzothiophene-2-sulfonyl chloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Chloro-1-benzothiophene-2-sulfonyl chloride | Benzothiophene derivative | Antimicrobial, anticancer |

| 4-Bromo-5-methylisoquinolin-1(2H)-one | Isoquinoline derivative | Antimicrobial, anticancer |

| 4-Chlorobenzothiophene | Benzothiophene derivative | Moderate antimicrobial activity |

The presence of both bromine and sulfonyl chloride functional groups enhances the electrophilicity and reactivity of 3-Bromo-1-benzothiophene-2-sulfonyl chloride compared to its analogs .

Anticancer Activity

A study demonstrated that derivatives of benzothiophene exhibited significant cytotoxicity against breast and ovarian cancer cell lines. The cytotoxic effects were linked to the compound's ability to activate apoptotic pathways, highlighting its potential as an anticancer agent .

Neurotoxicity Studies

Research has indicated that chlorinated benzothiophenes could inhibit neurotoxins, suggesting their application in treating neurodegenerative diseases or conditions associated with neurotoxicity .

Mechanism of Action

The mechanism of action of 3-Bromo-1-benzothiophene-2-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-bromo-1-benzothiophene-2-sulfonyl chloride with its structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Price (50 mg) | Key Features |

|---|---|---|---|---|

| 3-Bromo-1-benzothiophene-2-sulfonyl chloride | C₈H₄BrClO₂S₂ | 311.5 | 590 € | Bromine at C3, sulfonyl chloride at C2 |

| 5-Chloro-1-benzothiophene-2-sulfonyl chloride | C₈H₄Cl₂O₂S₂ | 267.0 | 735 € | Chlorine at C5, sulfonyl chloride at C2 |

| 1-Benzothiophene-5-sulfonyl chloride | C₈H₅ClO₂S₂ | 252.7 | 473 € | No halogen, sulfonyl chloride at C5 |

| 3-Bromo-1-benzofuran-2-sulfonyl chloride | C₈H₄BrClO₃S | 295.5 | N/A | Benzofuran core (oxygen heteroatom) |

Pricing and Commercial Availability

Data from CymitQuimica (2025) highlights significant price variations among benzothiophene sulfonyl chlorides. The target compound’s mid-range pricing (590 €/50 mg) reflects a balance between bromine’s synthetic utility and its relative abundance compared to specialized isomers like the 5-chloro variant .

Biological Activity

3-Bromo-1-benzothiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHBrOS and a molecular weight of approximately 267.56 g/mol. It is classified as a sulfonyl chloride, characterized by its high reactivity due to the presence of the sulfonyl chloride functional group and the bromine atom at the 3-position of the benzothiophene ring, which enhances its electrophilic properties.

The biological activity of 3-Bromo-1-benzothiophene-2-sulfonyl chloride is primarily attributed to its interaction with various biological targets:

- Nucleophilic Substitution : The sulfonyl chloride group can undergo nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives. This reactivity is crucial for its potential as an enzyme inhibitor.

- Enzyme Inhibition : The compound's mechanism involves targeting specific enzymes, thereby inhibiting their activity. This feature is particularly relevant in drug development aimed at treating diseases such as cancer.

Antimicrobial Properties

Research indicates that 3-Bromo-1-benzothiophene-2-sulfonyl chloride exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus. In studies using nutrient agar, concentrations as low as 19 parts per million completely prevented bacterial colony development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces cytotoxic effects on cancer cell lines. For example, compounds derived from 3-Bromo-1-benzothiophene-2-sulfonyl chloride were tested against human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study highlighted that derivatives of 3-Bromo-1-benzothiophene-2-sulfonyl chloride displayed potent antibacterial activity against resistant strains of bacteria, suggesting a potential role in developing new antibiotics.

- Cytotoxicity in Cancer Cells : In a comparative analysis, compounds related to 3-Bromo-1-benzothiophene-2-sulfonyl chloride were assessed for their IC values against various cancer cell lines. The results indicated that certain derivatives had lower IC values, indicating higher potency compared to established chemotherapeutics .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | Concentration (ppm) | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 19 | Complete inhibition of growth |

| Anticancer | HeLa (cervical carcinoma) | 1 - 25 | Significant cytotoxicity observed |

| Anticancer | A549 (lung carcinoma) | 1 - 25 | Inhibition of cell proliferation |

Q & A

Q. What are the established synthetic routes for 3-bromo-1-benzothiophene-2-sulfonyl chloride, and how are intermediates validated?

-

Methodological Answer : A common approach involves sulfonylation of the benzothiophene core. For example, chlorosulfonation of 3-bromo-1-benzothiophene using chlorosulfonic acid under controlled temperatures (0–5°C) yields the sulfonyl chloride. Intermediates are validated via HPLC (purity >95%) and H/C NMR (e.g., characteristic sulfonyl chloride peaks at ~170 ppm in C NMR). Mass spectrometry (HRMS) confirms molecular weight (MW: 285.59 g/mol) .

-

Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrClOS | |

| CAS RN | Not explicitly listed | - |

| Critical NMR Peaks | δ 7.8–8.2 (aromatic H) |

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- FT-IR : Sulfonyl chloride S=O stretches (~1370 cm, asymmetric; ~1180 cm, symmetric).

- X-ray Crystallography : Resolves bromine and sulfonyl group positioning (if crystalline).

- Elemental Analysis : Validates C, H, N, S, Br, and Cl composition (±0.3% theoretical) .

Advanced Research Questions

Q. How can discrepancies in sulfonylation reaction yields be systematically addressed?

- Methodological Answer : Contradictory yields often arise from competing side reactions (e.g., hydrolysis of sulfonyl chloride to sulfonic acid). Mitigation strategies:

- Moisture Control : Use anhydrous solvents (e.g., dried DCM) and inert atmospheres.

- Temperature Optimization : Lower temperatures (e.g., −10°C) reduce hydrolysis but may slow reactivity. Kinetic studies (e.g., time-resolved H NMR) identify ideal conditions.

- Additive Screening : Scavengers like DMAP or molecular sieves improve electrophilicity .

Q. What strategies enhance regioselectivity in nucleophilic substitutions involving this reagent?

- Methodological Answer : Regioselectivity challenges arise due to the electron-withdrawing sulfonyl group and bromine’s steric effects. Approaches include:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attack at the sulfur center.

- Catalytic Systems : Cu(I)-mediated Ullmann couplings direct substitutions to specific positions (e.g., para to sulfonyl groups).

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilicity) .

Q. How do steric and electronic properties influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The benzothiophene framework creates a planar structure, reducing steric hindrance for Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Electronic Effects : The sulfonyl chloride group withdraws electron density, activating the bromine for oxidative addition. Hammett studies (σ values) quantify electronic contributions.

- Case Study : In Stille couplings, Pd(PPh) achieves >80% yield with aryl stannanes under microwave irradiation (120°C, 30 min) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on hydrolytic stability?

- Methodological Answer : Discrepancies may stem from pH or solvent variations. Systematic protocols:

pH Profiling : Test stability in buffered solutions (pH 2–10) via F NMR (if fluorinated analogs exist).

Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 72 hours; monitor by TLC or LC-MS.

Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3-bromobenzenesulfonyl chloride, hydrolyzes faster due to lack of thiophene stabilization) .

Experimental Design Considerations

Q. What purification methods are optimal for isolating high-purity product?

- Methodological Answer :

- Recrystallization : Use ethyl acetate/hexane mixtures (1:3 v/v) to remove sulfonic acid byproducts.

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → 20% EtOAc/hexane).

- Crystallography : Slow evaporation from DCM yields X-ray-quality crystals for structural validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.